(1-Ethyl-6-fluoro-2-methylbenzimidazol-5-yl)boronic acid
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Overview
Description
(1-Ethyl-6-fluoro-2-methylbenzimidazol-5-yl)boronic acid is a boronic acid derivative that features a benzodiazole ring substituted with an ethyl group, a fluorine atom, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The process would typically be carried out in a controlled environment to ensure consistent quality and to minimize impurities.
Chemical Reactions Analysis
Types of Reactions: (1-Ethyl-6-fluoro-2-methylbenzimidazol-5-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The fluorine atom or other substituents on the benzodiazole ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic esters, while substitution reactions can introduce new functional groups onto the benzodiazole ring.
Scientific Research Applications
(1-Ethyl-6-fluoro-2-methylbenzimidazol-5-yl)boronic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Biology: The compound can be used in the development of fluorescent probes for biological imaging.
Industry: The compound can be used in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (1-Ethyl-6-fluoro-2-methylbenzimidazol-5-yl)boronic acid involves its interaction with various molecular targets. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . The specific pathways and targets depend on the context in which the compound is used.
Comparison with Similar Compounds
(1-Ethyl-6-fluoro-1,3-benzodiazol-5-yl)boronic acid: Similar structure but lacks the methyl group.
(1-Ethyl-6-chloro-2-methyl-1,3-benzodiazol-5-yl)boronic acid: Similar structure but has a chlorine atom instead of fluorine.
(1-Ethyl-6-fluoro-2-methyl-1,3-benzodiazol-5-yl)boronic ester: The boronic acid group is replaced with a boronic ester.
Uniqueness: The presence of the fluorine atom and the methyl group on the benzodiazole ring makes (1-Ethyl-6-fluoro-2-methylbenzimidazol-5-yl)boronic acid unique. These substituents can influence the compound’s reactivity and its interactions with other molecules, making it a valuable compound in various applications.
Properties
IUPAC Name |
(1-ethyl-6-fluoro-2-methylbenzimidazol-5-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BFN2O2/c1-3-14-6(2)13-9-4-7(11(15)16)8(12)5-10(9)14/h4-5,15-16H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSEXRDYVCNRGPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1F)N(C(=N2)C)CC)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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